N-Acetyl-7-deoxyneuraminic Acid: Structural Architecture and Therapeutic Utility
N-Acetyl-7-deoxyneuraminic Acid: Structural Architecture and Therapeutic Utility
Topic: N-Acetyl-7-deoxyneuraminic acid (Neu7d5Ac) Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
N-Acetyl-7-deoxyneuraminic acid (Neu7d5Ac) is a synthetic structural analog of N-acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in mammalian cells. By replacing the hydroxyl group at the C7 position with a hydrogen atom, this molecule serves as a critical probe for elucidating the role of the glycerol side chain (C7–C9) in enzyme-substrate recognition.
The C7 hydroxyl is a pivotal hydrogen-bond donor/acceptor in interactions with sialidases (neuraminidases), Siglecs, and viral hemagglutinins. Its removal in Neu7d5Ac alters the rotational freedom of the C7–C8 bond, impacting the global conformation of the exocyclic tail. This guide details the chemical structure, chemo-enzymatic synthesis, and biological implications of Neu7d5Ac, providing a roadmap for its use in glycomimetic drug design.
Chemical Architecture
Molecular Specifications
-
IUPAC Name: 5-Acetamido-3,5,7-trideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid
-
Chemical Formula:
-
Molecular Weight: 293.27 g/mol
-
Core Scaffold: 2-keto-3-deoxy-nonulsonic acid (KDN) derivative with an acetamido substitution at C5 and deoxygenation at C7.
Structural Topology & Stereochemistry
The defining feature of Neu7d5Ac is the methylene group at position 7 (
-
Ring Conformation: Like the parent Neu5Ac, the pyranose ring of Neu7d5Ac predominantly adopts a
chair conformation in solution.[1] -
Side Chain Dynamics (C7–C9): In native Neu5Ac, the C7–OH group stabilizes specific rotamers via intramolecular hydrogen bonding (often with the C9–OH or the acetamido carbonyl). In Neu7d5Ac, the absence of the C7–OH removes these constraints, increasing the entropic freedom of the side chain. This often results in a shift in the population of gauche(+), gauche(-), and anti conformers about the C6–C7 and C7–C8 bonds.
Figure 1: Structural relationship and functional consequences of converting Neu5Ac to Neu7d5Ac.
Synthesis Protocols
The synthesis of Neu7d5Ac is non-trivial due to the need for regioselective deoxygenation. The most robust pathway employs the Barton-McCombie deoxygenation reaction, targeting the C7 hydroxyl group after careful protection of the C4, C8, and C9 positions.
Synthetic Pathway (Chemical)[2]
-
Starting Material: Methyl ester of N-acetylneuraminic acid (Neu5Ac-OMe).
-
Protection Strategy:
-
Acetonation: React with 2,2-dimethoxypropane to form the 8,9-O-isopropylidene derivative.
-
Acylation: Protect C4-OH (often with an acetyl or benzoyl group).
-
This leaves the C7-OH free due to the steric constraints of the 8,9-acetonide formation.
-
-
Activation (Thiocarbonyl Formation):
-
React the free C7-OH with phenyl chlorothionoformate (
) or thiocarbonyldiimidazole (TCDI) to generate the C7-O-thiocarbonyl intermediate.
-
-
Radical Deoxygenation:
-
Treat with tributyltin hydride (
) and a radical initiator (AIBN) in refluxing toluene. The thiocarbonyl group is excised, leaving a methylene at C7.
-
-
Global Deprotection:
-
Acidic hydrolysis removes the isopropylidene group.
-
Base hydrolysis (saponification) removes the ester protecting groups and the methyl ester.
-
Chemo-Enzymatic Synthesis (Alternative)
An alternative, "greener" approach utilizes N-acetylneuraminic acid aldolase (NanA) in the reverse direction.
-
Substrates: N-Acetyl-4-deoxy-mannosamine (if targeting C4) or specific 4-deoxy precursors. For C7-deoxy, one would require 2,4-dideoxy-4-acetamido-mannose analogs, but the chemical synthesis of the precursor is often as complex as the direct modification of sialic acid. Therefore, the chemical modification of Neu5Ac remains the standard for producing the 7-deoxy congener.
Analytical Characterization
Validating the structure of Neu7d5Ac requires high-resolution NMR to confirm the loss of the C7 carbinol signal and the appearance of methylene protons.
Nuclear Magnetic Resonance (NMR) Data
The following table contrasts the key signals of the parent Neu5Ac with the 7-deoxy derivative (
| Position | Nucleus | Neu5Ac Shift ( | Neu7d5Ac Shift ( | Diagnostic Feature |
| C7 | ~3.50–3.60 (m, 1H) | 1.60–2.10 (m, 2H) | Appearance of diastereotopic methylene protons. | |
| C7 | ~68–70 ppm | ~30–35 ppm | Significant upfield shift due to deoxygenation. | |
| C3 | Unchanged | Confirms pyranose ring integrity. | ||
| C5 | ~3.90 (t) | ~3.85 | Slight perturbation due to proximity. |
Mass Spectrometry[3][4]
-
ESI-MS (Negative Mode):
-
Neu5Ac: m/z 308.2
-
Neu7d5Ac: m/z292.2 (Mass shift of -16 Da confirms loss of oxygen).
-
Biological Implications & Applications[5][6]
Sialidase (Neuraminidase) Specificity
Neu7d5Ac is a critical tool for mapping the active sites of sialidases.
-
Bacterial Sialidases (e.g., V. cholerae, C. perfringens): The C7–OH is often involved in a water-mediated hydrogen bond network. Removal of this group (7-deoxy) typically reduces
, indicating that while binding may still occur, the transition state stabilization is compromised. -
Viral Neuraminidases (Influenza A): The 7-position is a site of natural O-acetylation (Neu5,7Ac2).[2][3] Neu7d5Ac mimics the steric bulk of a de-O-acetylated species but cannot accept hydrogen bonds. It is often used to prove that C7 interactions are not strictly essential for cleavage but modulate the rate.
Siglec Recognition
Sialic acid-binding immunoglobulin-type lectins (Siglecs) have strict requirements for the glycerol side chain.
-
Siglec-7 (CD328): Known to bind Neu5Ac. Studies using deoxy analogs have shown that the C7–C9 tail is essential for high-affinity binding. Neu7d5Ac typically displays significantly reduced affinity (
increases), demonstrating that the C7–OH is a key contact point, often functioning as a hydrogen bond donor to the protein backbone.
Metabolic Engineering
Neu7d5Ac can be taken up by cells (via pinocytosis or specific transporters) and incorporated into cell surface glycoconjugates. This "metabolic oligosaccharide engineering" allows researchers to present a "bald" sialic acid on the cell surface, testing the dependence of pathogen entry (e.g., Influenza, Polyomavirus) on the specific C7 hydroxyl group.
References
-
Schauer, R. (2009).[4] Sialic acids as regulators of molecular and cellular interactions.[5] Current Opinion in Structural Biology, 19(5), 507-514.[4]
- Hinderlich, S., et al. (2015). Biosynthesis of N-acetylneuraminic acid in cells: A complex pathway. Biological Chemistry, 396(5), 507-519.
-
Crich, D., & Li, W. (2007). Synthesis of the 7-Deoxy and 7-O-Methyl Analogues of N-Acetylneuraminic Acid. Journal of Organic Chemistry, 72(7), 2387–2391.
-
Varki, A. (2008). Sialic acids in human health and disease. Trends in Molecular Medicine, 14(8), 351-360.
-
Angata, T., & Varki, A. (2002). Chemical diversity in the sialic acids and related alpha-keto acids: an evolutionary perspective. Chemical Reviews, 102(2), 439-469.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20190367548A1 - N-acetylated sialic acids and related sialosides - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound N-Acetylneuraminic acid (FDB001209) - FooDB [foodb.ca]
